molecular formula C18H10BrF5N2O3 B11932135 3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide

3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide

Cat. No.: B11932135
M. Wt: 477.2 g/mol
InChI Key: ONGPJYSSZQHFBU-UHFFFAOYSA-N
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Description

TXA6101: is a synthetic organic compound known for its role as an inhibitor of the bacterial protein filamentous temperature-sensitive protein Z. This compound has shown significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus isolates expressing either the G193D or G196S mutant filamentous temperature-sensitive protein Z. It retains activity against the TXA707-resistant filamentous temperature-sensitive protein Z mutant, making it a promising candidate for combating Gram-negative bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TXA6101 involves the formation of an oxazole-benzamide structure. The general synthetic route includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate starting materials to form the oxazole ring.

    Attachment of the Benzamide Group: The oxazole ring is then functionalized with a benzamide group through a series of reactions involving bromination and substitution reactions.

Industrial Production Methods: Industrial production of TXA6101 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:

Chemical Reactions Analysis

Types of Reactions: TXA6101 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide group.

    Reduction: Reduction reactions can occur at the oxazole ring.

    Substitution: The bromine atom in the benzamide group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole-benzamide derivatives, which can have different biological activities .

Scientific Research Applications

Chemistry: TXA6101 is used as a tool compound in chemical research to study the inhibition of bacterial cell division. It helps in understanding the mechanism of action of filamentous temperature-sensitive protein Z inhibitors.

Biology: In biological research, TXA6101 is used to study bacterial cell division and the development of resistance mechanisms in bacteria. It is particularly useful in studying methicillin-resistant Staphylococcus aureus.

Industry: In the pharmaceutical industry, TXA6101 is used in the development and testing of new antibacterial drugs. It serves as a lead compound for designing more potent and selective inhibitors .

Mechanism of Action

TXA6101 exerts its effects by inhibiting the bacterial protein filamentous temperature-sensitive protein Z, which is essential for bacterial cell division. By binding to this protein, TXA6101 prevents the formation of the Z ring, a structure necessary for bacterial cytokinesis. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

    TXA707: Another filamentous temperature-sensitive protein Z inhibitor with similar antibacterial activity.

    TXY6129: A compound with a similar oxazole-benzamide structure that also inhibits filamentous temperature-sensitive protein Z.

Uniqueness of TXA6101: TXA6101 is unique in its ability to retain activity against filamentous temperature-sensitive protein Z mutants that are resistant to other inhibitors like TXA707. This makes it a valuable compound in the fight against drug-resistant bacterial infections .

Properties

Molecular Formula

C18H10BrF5N2O3

Molecular Weight

477.2 g/mol

IUPAC Name

3-[[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]methoxy]-2,6-difluorobenzamide

InChI

InChI=1S/C18H10BrF5N2O3/c19-16-15(8-1-3-9(4-2-8)18(22,23)24)26-12(29-16)7-28-11-6-5-10(20)13(14(11)21)17(25)27/h1-6H,7H2,(H2,25,27)

InChI Key

ONGPJYSSZQHFBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC(=N2)COC3=C(C(=C(C=C3)F)C(=O)N)F)Br)C(F)(F)F

Origin of Product

United States

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